Cas no 13021-19-7 (1,1':4',1''-Terphenyl, 4,4''-dimethoxy-)

1,1':4',1''-Terphenyl, 4,4''-dimethoxy- is a terphenyl derivative featuring dimethoxy substituents at the 4 and 4'' positions. This compound is characterized by its rigid, planar structure, which enhances its utility in organic electronics and liquid crystal applications. The dimethoxy groups improve solubility in organic solvents, facilitating processing in thin-film deposition and molecular assembly. Its extended conjugation system contributes to favorable electronic properties, making it suitable for use as a building block in optoelectronic materials. The compound exhibits thermal stability and consistent performance in high-temperature environments, ensuring reliability in advanced material research and industrial applications.
1,1':4',1''-Terphenyl, 4,4''-dimethoxy- structure
13021-19-7 structure
Product Name:1,1':4',1''-Terphenyl, 4,4''-dimethoxy-
CAS No:13021-19-7
MF:C20H18O2
MW:290.355725765228
MDL:MFCD28404533
CID:1225506
PubChem ID:12455995
Update Time:2025-06-14

1,1':4',1''-Terphenyl, 4,4''-dimethoxy- Chemical and Physical Properties

Names and Identifiers

    • 1,1':4',1''-Terphenyl, 4,4''-dimethoxy-
    • 1,4-bis(4-methoxyphenyl)benzene
    • DTXSID801310254
    • 1,4-Di(p-methoxyphenyl)benzene;Dimethoxy-p-Terphenyl
    • 4,4'-dimethoxyterphenyl
    • 4,4''-DIMETHOXY-1,1':4',1''-TERPHENYL
    • 4,4a(2)a(2)-Dimethoxy-p-terphenyl
    • AM85551
    • 4-methoxy-4'-(4-methoxyphenyl)-1,1'-biphenyl
    • AKOS032947891
    • BCP32353
    • 13021-19-7
    • Dimethoxy-p-Terphenyl
    • SCHEMBL6733562
    • 4,4''-Dimethoxy-[1,1';4',1'']terphenyl
    • CS-0182969
    • MDL: MFCD28404533
    • Inchi: 1S/C20H18O2/c1-21-19-11-7-17(8-12-19)15-3-5-16(6-4-15)18-9-13-20(22-2)14-10-18/h3-14H,1-2H3
    • InChI Key: VBXMYYRFSXQGSU-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C1C=CC(=CC=1)C1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 290.130679813g/mol
  • Monoisotopic Mass: 290.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 18.5Ų

1,1':4',1''-Terphenyl, 4,4''-dimethoxy- Pricemore >>

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Additional information on 1,1':4',1''-Terphenyl, 4,4''-dimethoxy-

Recent Advances in the Study of 1,1':4',1''-Terphenyl, 4,4''-dimethoxy- (CAS: 13021-19-7) in Chemical Biology and Pharmaceutical Research

The compound 1,1':4',1''-Terphenyl, 4,4''-dimethoxy- (CAS: 13021-19-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug development.

Recent studies have highlighted the role of 1,1':4',1''-Terphenyl, 4,4''-dimethoxy- as a versatile scaffold in medicinal chemistry. Its rigid, planar structure and methoxy functional groups make it an attractive candidate for the design of novel small-molecule inhibitors and probes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against a range of protein targets, including kinases and G-protein-coupled receptors (GPCRs).

In terms of synthesis, advancements have been made in optimizing the yield and purity of 1,1':4',1''-Terphenyl, 4,4''-dimethoxy-. A recent report in Organic Letters detailed a novel palladium-catalyzed cross-coupling approach that significantly improves the efficiency of its production. This method not only reduces the use of hazardous reagents but also enhances the scalability of the synthesis, making it more feasible for industrial applications.

Biological evaluations of this compound have revealed its potential in targeting inflammatory pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters found that 1,1':4',1''-Terphenyl, 4,4''-dimethoxy- derivatives can modulate the activity of NF-κB, a key transcription factor involved in inflammation. These findings suggest its potential as a lead compound for developing anti-inflammatory agents.

Furthermore, computational studies have provided insights into the molecular interactions of 1,1':4',1''-Terphenyl, 4,4''-dimethoxy- with biological targets. Molecular docking simulations have identified specific binding modes that could inform the design of more potent and selective derivatives. These in silico approaches, combined with experimental validation, are expected to accelerate the discovery of new therapeutic applications.

In conclusion, the compound 1,1':4',1''-Terphenyl, 4,4''-dimethoxy- (CAS: 13021-19-7) represents a promising area of research in chemical biology and drug discovery. Its structural versatility, combined with recent advancements in synthesis and biological evaluation, positions it as a valuable scaffold for future therapeutic development. Ongoing research is expected to further elucidate its mechanisms of action and expand its applications in treating various diseases.

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